

A Technical Guide to the Physicochemical Properties of 3-Fluorophenylacetic Acid

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Compound of Interest

Compound Name: 3-Fluorophenylacetic acid

Cat. No.: B181358

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This document provides a detailed overview of the melting and boiling points of **3-Fluorophenylacetic acid**, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of reported physical constants, standardized experimental protocols for their determination, and a logical workflow for compound characterization.

Physicochemical Data of 3-Fluorophenylacetic Acid

3-Fluorophenylacetic acid is a key building block in the synthesis of pharmaceuticals and other bioactive molecules.^[1] Its physical properties, particularly its melting and boiling points, are critical for its characterization, purification, and manipulation in a laboratory setting. The following table summarizes the reported values for these properties from various sources.

Property	Value	Conditions
Melting Point	45 - 49 °C	Not specified
42 - 44 °C	Literature value[2][3][4][5]	
44 - 48 °C	Not specified[6]	
Boiling Point	125 °C	2.5 mmHg[1]
164 - 166 °C	Not specified[2]	
151 °C	Not specified[2]	
151 °C	0.8 mmHg[6]	

Experimental Protocols

The following sections detail standardized methodologies for the determination of melting and boiling points for a solid organic compound such as **3-Fluorophenylacetic acid**.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common technique for determining the melting point range.

Materials and Equipment:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Sample of **3-Fluorophenylacetic acid**
- Mortar and pestle or spatula for sample pulverization
- Thermometer (calibrated)

Procedure:

- **Sample Preparation:** A small amount of the dry **3-Fluorophenylacetic acid** is placed on a clean, dry surface and finely pulverized using a spatula or mortar and pestle.[7]
- **Capillary Loading:** The open end of a capillary tube is pressed into the powdered sample, trapping a small amount of the solid. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- **Apparatus Setup:** The loaded capillary tube is placed in the heating block of the melting point apparatus.
- **Preliminary Measurement (Optional):** If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to obtain a rough estimate.
- **Accurate Measurement:** A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 15-20 °C below the estimated melting point. [7] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- **Recording the Range:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the range.[7]

2.2. Boiling Point Determination at Reduced Pressure

For compounds that decompose at their atmospheric boiling point or have very high boiling points, distillation under reduced pressure is employed.

Materials and Equipment:

- Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
- Vacuum pump and vacuum trap
- Manometer
- Heating mantle
- Boiling chips or magnetic stirrer

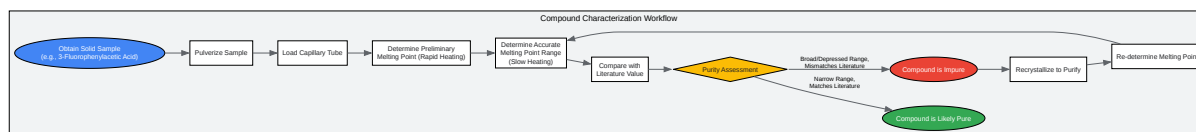
- Sample of **3-Fluorophenylacetic acid**

Procedure:

- Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum. A small stir bar or boiling chips are added to the round-bottom flask containing the **3-Fluorophenylacetic acid** sample to ensure smooth boiling.
- Vacuum Application: The system is connected to a vacuum pump, and the pressure is slowly reduced to the desired level, as monitored by the manometer.
- Heating: The sample is gently heated using a heating mantle. The temperature is gradually increased until the liquid begins to boil and the vapor condenses on the thermometer bulb.
- Temperature and Pressure Recording: Once a steady distillation rate is achieved (i.e., vapor is consistently condensing and dripping into the receiving flask), the temperature on the thermometer and the pressure on the manometer are recorded. This temperature is the boiling point at that specific pressure.
- Discontinuation: Once the distillation is complete or sufficient distillate has been collected, the heating is discontinued. The system is allowed to cool to room temperature before the vacuum is slowly released.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a solid organic compound like **3-Fluorophenylacetic acid**, with a focus on purity assessment using melting point analysis.



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Caption: Workflow for purity assessment using melting point determination.

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